molecular formula C18H14BrN3OS B12263280 8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole

8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole

Cat. No.: B12263280
M. Wt: 400.3 g/mol
InChI Key: HMTVSNDCXWKYJD-UHFFFAOYSA-N
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Description

8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrimidoindoles. These compounds are characterized by their fused ring structures, which include both pyrimidine and indole moieties. The presence of bromine, methoxyphenyl, and sulfanyl groups further enhances the compound’s chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactionsThe bromine atom is usually introduced via bromination reactions, while the methoxyphenyl and sulfanyl groups are added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted derivatives .

Scientific Research Applications

8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anticancer or antimicrobial properties, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole lies in its specific combination of functional groups and fused ring structure. This unique arrangement allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H14BrN3OS

Molecular Weight

400.3 g/mol

IUPAC Name

8-bromo-4-[(4-methoxyphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C18H14BrN3OS/c1-23-13-5-2-11(3-6-13)9-24-18-17-16(20-10-21-18)14-8-12(19)4-7-15(14)22-17/h2-8,10,22H,9H2,1H3

InChI Key

HMTVSNDCXWKYJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)Br

Origin of Product

United States

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